molecular formula C35H30O5 B1608933 Calix(5)arene CAS No. 83933-03-3

Calix(5)arene

Cat. No. B1608933
CAS RN: 83933-03-3
M. Wt: 530.6 g/mol
InChI Key: QEUBHEGFPPTWLY-UHFFFAOYSA-N
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Description

Calix(5)arene is a member of the greater calixarene family. It is used in the formation of supramolecular oligo/polymers, which are arrays of monomeric components held together by reversible and highly directional non-covalent bonds . The dynamic and reversible nature of these interactions allows these polymers to display unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory .


Synthesis Analysis

Calix(5)arene can be synthesized through varied temperature sublimation, resulting in the formation of two distinctly different crystal structures or polymorphs α and β . Another method involves the use of p-, m-, or o-xylyl spacers .


Molecular Structure Analysis

The molecular structure of Calix(5)arene is quite unique. It can form two distinctly different crystal structures or polymorphs α and β, both of which are based on ‘self-included’ and ‘back-to-back’ helical arrangements of the molecule .


Chemical Reactions Analysis

Calix(5)arene can form host-guest complexes with biologically active amines . It also displays gas sorption properties .


Physical And Chemical Properties Analysis

Calix(5)arene has the ability to form two distinctly different crystal structures or polymorphs α and β . It also displays gas sorption properties .

Scientific Research Applications

Molecular Sensors and Smart Materials

Calixarenes, including Calix[5]arene, have been utilized as scaffolds for developing smart fluorescent probes. These probes are used in molecular sensors, bioimaging, drug and gene delivery, self-assembly/aggregation, and the development of smart materials. The versatility of calixarene scaffolds, especially when conjugated with fluorogenic groups, allows for the detection of cations, anions, and biomolecules. Additionally, their strong optical properties have been exploited in creating gels, nonlinear optical materials, organic light-emitting diodes, and multiphoton materials, showcasing significant developments in bioapplications (Kumar et al., 2019).

Chemical Sensors for Explosives Detection

Calixarenes have been applied as sensitive coatings for Quartz Crystal Microbalance (QCM)-based chemical sensors, particularly for detecting explosives such as dinitrotoluene (DNT). This application takes advantage of calixarenes' complex organic architectures, providing a clear indication of their potential in security and environmental monitoring (Montméat et al., 2014).

Supramolecular Chemistry and Metal Ion Coordination

The structural diversity of calixarenes, particularly Calix[4]arene, has been explored in the coordination chemistry with paramagnetic transition and lanthanide metals. These complexes have been investigated for their structural and magnetic properties, highlighting calixarenes' role in synthesizing polymetallic clusters with potential applications in magnetic and optical devices (Wilson et al., 2022).

2D-Covalent Organic Frameworks

Calix[4]arene has been employed in the synthesis of 2D covalent organic frameworks (COFs), demonstrating its utility in creating structures with charge-selective dye removal capabilities. This application leverages calixarene's conformational flexibility and host-guest chemistry for environmental cleanup and filtration technologies (Garai et al., 2021).

Nuclear Waste Remediation

Pillar[5]arenes, analogous to calixarenes, have been modified to enhance their extraction and separation efficiency for nuclear waste remediation, specifically for the separation of americium(III) and europium(III). This highlights the potential of calixarene derivatives in addressing critical environmental challenges (Wu et al., 2014).

Safety And Hazards

Calix(5)arene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The unique properties of Calix(5)arene, such as its ability to form supramolecular polymers and host-guest complexes, make it a promising candidate for future research in material sciences . Its gas sorption properties also suggest potential applications in environmental science .

properties

IUPAC Name

hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30O5/c36-31-21-6-1-7-22(31)17-24-9-3-11-26(33(24)38)19-28-13-5-15-30(35(28)40)20-29-14-4-12-27(34(29)39)18-25-10-2-8-23(16-21)32(25)37/h1-15,36-40H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUBHEGFPPTWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC1=C6O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369363
Record name Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calix[5]arene

CAS RN

83933-03-3
Record name Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83933-03-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
F Arnaud‐Neu, S Fuangswasdi, A Notti… - Angewandte Chemie …, 1998 - Wiley Online Library
Calix[5]arenes locked in a C 5v ‐symmetric cone conformation (depicted schematically on the right as a truncated pyramid) provide highly preorganized cavities for the formation of …
Number of citations: 88 onlinelibrary.wiley.com
T Hirao, T Haino - Chemistry–An Asian Journal, 2022 - Wiley Online Library
This Review introduces the research directions for the synthesis of supramolecular fullerene polymers. First, the discovery of host‐guest complexes of pristine fullerenes is briefly …
Number of citations: 8 onlinelibrary.wiley.com
T Haino, M Yanase, Y Fukazawa - … Chemie International Edition …, 1997 - Wiley Online Library
Usually the host, C 60 is here the guest in a complex between C 60 and calix [5] arenes (see picture) that was studied both in solution and in the solid state. In solution, as disclosed by …
Number of citations: 265 onlinelibrary.wiley.com
D Garozzo, G Gattuso, FH Kohnke, A Notti… - Organic …, 2003 - ACS Publications
Tail-to-tail connection of two cone calix[5]arene moieties by a rigid p-xylyl spacer affords the new exoditopic receptor 3 featuring two π-rich cavities (assembling cores) in a …
Number of citations: 73 pubs.acs.org
T Haino, C Fukunaga, Y Fukazawa - Organic Letters, 2006 - ACS Publications
A new double calix[5]arene successfully extracts higher fullerenes from fullerene mixtures. The syn isomer of the double calix[5]arene selectively captures higher fullerenes from …
Number of citations: 76 pubs.acs.org
G Gattuso, A Notti, MF Parisi, I Pisagatti… - … A European Journal, 2010 - Wiley Online Library
Slowly does it! Di-n-alkylammonium ions (such as 2⋅ H+) thread the annulus of calix [5] arene 1 to yield stable [2] pseudorotaxanes. The ease of formation of this hitherto unknown …
T Haino, E Hirai, Y Fujiwara… - Angewandte Chemie …, 2010 - Wiley Online Library
Hand in hand: A polyphenylacetylene with C 60 moieties can be cross-linked by a homoditopic tetrakiscalix [5] arene host by formation of a specific supramolecular complex (see picture…
Number of citations: 80 onlinelibrary.wiley.com
R Arnecke, V Böhmer, R Cacciapaglia, A Dalla Cort… - Tetrahedron, 1997 - Elsevier
The binding properties of the 1,3-bridged calix[5]crowns 1–3 towards a number of quaternary ammonium, phosphonium, and iminium ions have been investigated by 1 H NMR in CDCl …
Number of citations: 109 www.sciencedirect.com
T Katsu, K Ido, K Takaishi, H Yokosu - Sensors and Actuators B: Chemical, 2002 - Elsevier
Calix[6]arene-hexaacetic acid hexaethyl ester, originally developed as a cesium ionophore, is quite suitable for making a thallium(I) (Tl + )-selective membrane electrode. An electrode …
Number of citations: 76 www.sciencedirect.com
T Haino, H Mitsuhashi, Y Fukazawa - Tetrahedron Letters, 2003 - Elsevier
On-beads screening of solid-attached diketopiperazines for calix[5]arene-based receptor - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 51 www.sciencedirect.com

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